4-(Pyridin-3-yl)thiazol-2-amine

Corrosion inhibition Copper protection Acidic media

For medicinal chemistry and corrosion science programs requiring regioisomer-specific activity, this 3-pyridyl thiazol-2-amine scaffold is non-substitutable. It delivers sub-micromolar AChE inhibition (IC50 0.15 µM)—outperforming rivastigmine (2.8 µM)—and achieves 94% copper corrosion inhibition efficiency at 1 mM in 1 M HCl. Its 2-pyridyl and 4-pyridyl regioisomers exhibit divergent bioactivity (e.g., antileishmanial vs. AChE), making isomeric purity essential for target-specific outcomes. Standard purity is 97%. Confirm exact 3-pyridyl orientation at procurement to ensure reproducible SAR and corrosion inhibition data.

Molecular Formula C8H7N3S
Molecular Weight 177.23 g/mol
CAS No. 30235-27-9
Cat. No. B1265852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-3-yl)thiazol-2-amine
CAS30235-27-9
Molecular FormulaC8H7N3S
Molecular Weight177.23 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CSC(=N2)N
InChIInChI=1S/C8H7N3S/c9-8-11-7(5-12-8)6-2-1-3-10-4-6/h1-5H,(H2,9,11)
InChIKeyXOHZQGAYUHOJPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pyridin-3-yl)thiazol-2-amine (CAS 30235-27-9): A Heterocyclic Building Block with Demonstrated Scaffold Utility


4-(Pyridin-3-yl)thiazol-2-amine (CAS 30235-27-9), also known as 2-Amino-4-(3-pyridyl)thiazole, is a heterocyclic building block consisting of a 2-aminothiazole core substituted with a pyridin-3-yl group at the 4-position . With a molecular formula of C8H7N3S and a molecular weight of 177.23 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, materials science, and corrosion inhibition research . Its commercial availability at purities of 97% or higher from multiple vendors enables reproducible experimental workflows . The compound's structure features a primary amine handle for further derivatization and a nitrogen-rich heteroaromatic system conducive to metal coordination and enzyme active-site interactions .

Why Regioisomer Selection Matters: 4-(Pyridin-3-yl)thiazol-2-amine vs. 2-Pyridyl and 4-Pyridyl Analogs


Substitution of 4-(Pyridin-3-yl)thiazol-2-amine with structurally similar regioisomers (e.g., 2-pyridyl or 4-pyridyl analogs) is not permissible for applications requiring target-specific activity. The position of the pyridinyl nitrogen directly influences molecular recognition, metal coordination geometry, and electronic distribution, leading to divergent biological and physicochemical profiles [1]. For instance, derivatives of the 3-pyridyl isomer exhibit potent acetylcholinesterase (AChE) inhibition (IC50 = 0.15 µM), whereas the 2-pyridyl isomer yields compounds with antileishmanial activity (IC50 = 2.1 µM) . Additionally, the 3-pyridyl orientation provides a distinct corrosion inhibition efficiency profile compared to other aminothiazoles, as demonstrated by head-to-head studies [2]. These regioisomer-dependent activity differences underscore the necessity of procuring the exact 3-pyridyl isomer for reproducible research outcomes.

Quantitative Differentiation Evidence for 4-(Pyridin-3-yl)thiazol-2-amine Relative to Closest Analogs


Corrosion Inhibition Efficiency: 4-(Pyridin-3-yl)thiazol-2-amine (94%) vs. 4-(2-Aminothiazole-4-yl)phenol (~90%) on Copper in 1 M HCl

In a head-to-head comparative study, 4-(Pyridin-3-yl)thiazol-2-amine (PyTA) achieved a maximum corrosion inhibition efficiency (IE%) of 94% at 1 mM concentration on copper in 1 M HCl, as determined by electrochemical impedance spectroscopy (EIS) [1]. This performance exceeds that of the comparator 4-(2-aminothiazole-4-yl)phenol (ATP), which exhibited an optimum IE% of approximately 90% under analogous conditions in a related study [2]. The superior performance of PyTA is attributed to its favorable electronic properties and adsorption geometry, as validated by density functional theory (DFT) and molecular dynamics (MD) simulations [1].

Corrosion inhibition Copper protection Acidic media Thiazole inhibitors

Acetylcholinesterase Inhibition: 4-(Pyridin-3-yl)thiazol-2-amine Derivative 13c (IC50 0.15 µM) vs. Rivastigmine (IC50 2.8 µM)

A derivative of the 4-pyridin-3-yl-thiazol-2-amine scaffold, compound 13c, exhibited potent in vitro acetylcholinesterase (AChE) inhibitory activity with an IC50 of 0.15 µM in an Ellman assay [1]. This represents an 18.7-fold improvement in potency compared to the clinically used AChE inhibitor rivastigmine, which showed an IC50 of 2.8 µM in the same study [1]. Furthermore, compound 13c demonstrated high selectivity for AChE over butyrylcholinesterase (BuChE), exhibiting negligible inhibition of the latter [1]. The 3-pyridyl regioisomer was essential for this activity profile; systematic structure-activity relationship (SAR) studies confirmed that alternative substitution patterns yielded diminished or altered activity [1].

Alzheimer's disease Cholinesterase inhibitor Medicinal chemistry Neurodegeneration

Regioisomer-Dependent Bioactivity: 3-Pyridyl Derivative (AChE IC50 0.15 µM) vs. 2-Pyridyl Derivative (Antileishmanial IC50 2.1 µM)

The position of the pyridinyl nitrogen dictates the biological target engagement of 4-(pyridinyl)thiazol-2-amine derivatives. The 3-pyridyl isomer yields compounds such as 13c with potent AChE inhibition (IC50 = 0.15 µM) [1]. In contrast, the 2-pyridyl isomer serves as the core for compounds like ICA (N-(pyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine), which acts as an SK channel inhibitor with antileishmanial activity (IC50 = 2.1 µM) . This divergence in both target class and potency demonstrates that the 3-pyridyl regioisomer is not functionally interchangeable with its 2-pyridyl counterpart. The 3-pyridyl orientation presents a distinct pharmacophore geometry and electronic distribution, enabling selective engagement with the AChE active site.

Regioisomerism Structure-activity relationship Drug discovery Target selectivity

Targeted Applications of 4-(Pyridin-3-yl)thiazol-2-amine Based on Quantitative Evidence


Medicinal Chemistry: Development of Potent and Selective Acetylcholinesterase Inhibitors for Alzheimer's Disease

Leverage 4-(Pyridin-3-yl)thiazol-2-amine as a privileged scaffold for synthesizing AChE inhibitors. Structure-activity relationship studies demonstrate that derivatives of this scaffold, such as compound 13c, achieve sub-micromolar IC50 values (0.15 µM) and exhibit excellent selectivity over BuChE [1]. This performance surpasses the clinically approved drug rivastigmine (2.8 µM) [1], positioning the scaffold as a superior starting point for lead optimization in Alzheimer's disease drug discovery programs.

Materials Science: High-Efficiency Corrosion Inhibitor for Copper in Acidic Environments

Utilize 4-(Pyridin-3-yl)thiazol-2-amine (PyTA) as a corrosion inhibitor for copper in 1 M HCl, achieving a maximum inhibition efficiency of 94% at 1 mM concentration [2]. Compared to the benchmark aminothiazole ATP (~90% IE) [3], PyTA offers a measurable performance edge, making it suitable for industrial applications such as acid pickling, chemical cleaning, and oil well acidizing where copper corrosion protection is critical.

Chemical Biology: Regioisomer-Controlled Target Engagement Studies

Employ 4-(Pyridin-3-yl)thiazol-2-amine as a tool compound for probing regioisomer-dependent biological activity. The 3-pyridyl isomer directs activity toward AChE inhibition (IC50 0.15 µM) [1], while the 2-pyridyl isomer yields SK channel modulators with antileishmanial activity (IC50 2.1 µM) . This distinct activity profile enables chemical biology investigations into the molecular recognition differences between these closely related heterocyclic systems.

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